molecular formula C13H11F3N2O4 B14009095 5,8-Dimethoxy-4-methyl-6-nitro-2-(trifluoromethyl)quinoline CAS No. 52823-94-6

5,8-Dimethoxy-4-methyl-6-nitro-2-(trifluoromethyl)quinoline

Cat. No.: B14009095
CAS No.: 52823-94-6
M. Wt: 316.23 g/mol
InChI Key: STTAWAHQGQQOHJ-UHFFFAOYSA-N
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Description

5,8-Dimethoxy-4-methyl-6-nitro-2-(trifluoromethyl)quinoline is a synthetic organic compound with the molecular formula C13H11F3N2O4. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dimethoxy-4-methyl-6-nitro-2-(trifluoromethyl)quinoline typically involves multi-step reactions starting from readily available precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

5,8-Dimethoxy-4-methyl-6-nitro-2-(trifluoromethyl)quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,8-Dimethoxy-4-methyl-6-nitro-2-(trifluoromethyl)quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,8-Dimethoxy-4-methyl-6-nitro-2-(trifluoromethyl)quinoline involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    5,8-Dimethoxy-4-methylquinoline: Lacks the nitro and trifluoromethyl groups.

    6-Nitroquinoline: Lacks the methoxy and trifluoromethyl groups.

    2-(Trifluoromethyl)quinoline: Lacks the methoxy, nitro, and methyl groups.

Uniqueness

5,8-Dimethoxy-4-methyl-6-nitro-2-(trifluoromethyl)quinoline is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the nitro group contributes to its reactivity and potential biological activity .

Properties

CAS No.

52823-94-6

Molecular Formula

C13H11F3N2O4

Molecular Weight

316.23 g/mol

IUPAC Name

5,8-dimethoxy-4-methyl-6-nitro-2-(trifluoromethyl)quinoline

InChI

InChI=1S/C13H11F3N2O4/c1-6-4-9(13(14,15)16)17-11-8(21-2)5-7(18(19)20)12(22-3)10(6)11/h4-5H,1-3H3

InChI Key

STTAWAHQGQQOHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C(C=C(C(=C12)OC)[N+](=O)[O-])OC)C(F)(F)F

Origin of Product

United States

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